molecular formula C14H19BrN2O5S B3575855 ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B3575855
M. Wt: 407.28 g/mol
InChI Key: CGSHNBZNGGPEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H19BrN2O5S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a sulfonyl group (SO2), which is connected to a 3-bromo-4-methoxyphenyl group .

Safety and Hazards

The safety data sheet for a related compound, 2-(3-Bromo-4-methoxyphenyl)ethylamine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future research directions could involve further exploration of the neuroprotective and anti-inflammatory properties of ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate and related compounds . Additionally, the development of more efficient synthesis methods for piperazine derivatives could be a potential area of focus .

Properties

IUPAC Name

ethyl 4-(3-bromo-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-13(21-2)12(15)10-11/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHNBZNGGPEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.